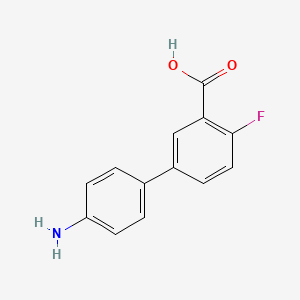

![molecular formula C7H4ClIN2 B581730 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-04-6](/img/structure/B581730.png)

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

説明

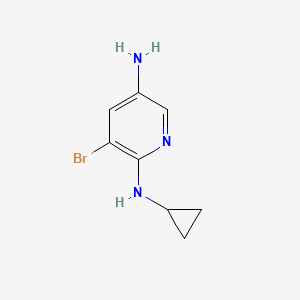

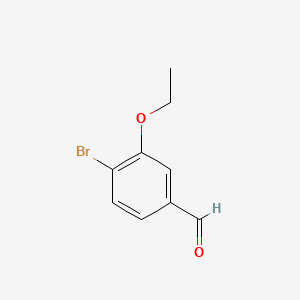

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, has been reported in the literature . The results show that position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity . Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity after most substitutions .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H, (H,10,11) . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine scaffold, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, has been found to have high inhibition on TNIK . Some compounds showed concentration-dependent characteristics of IL-2 inhibition .

Physical And Chemical Properties Analysis

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a powder with a molecular weight of 278.48 . It is typically stored at a temperature of 4 degrees Celsius .

科学的研究の応用

Synthesis and Electronic Properties

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is utilized in the synthesis of novel nitrogen-embedded small molecules, demonstrating the significant effect of chlorine atoms on their electrochemical properties, self-assembly behavior, and carrier transport properties. These molecules exhibit typical n-channel transport characteristics, underlining the compound's relevance in developing semiconducting materials with potential applications in electronics and optoelectronics (Zhou et al., 2019).

Electronic Structure Analysis

The compound is also a key precursor in the study of the electronic structure of pyrrolopyridine derivatives. Charge density distribution and topological features are analyzed using high-resolution X-ray diffraction data, providing insights into the covalent nature of bonds within the pyrrolopyridine skeleton. This research contributes to understanding the electronic properties and stability of these compounds, which are crucial for their potential applications in materials science and pharmaceutical chemistry (Hazra et al., 2012).

Antimicrobial and DNA Interaction Studies

Further extending its utility, derivatives of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine have been characterized for their antimicrobial activities and DNA interaction capabilities. These studies are pivotal for developing new therapeutic agents, with detailed spectroscopic and structural properties investigation providing a foundation for future biochemical and pharmaceutical applications (Evecen et al., 2017).

Semiconductor and Optical Applications

The compound's derivatives exhibit distinct structural, thermal, and optical characteristics, indicating their potential in creating novel semiconductors and optoelectronic devices. The analysis of thin films and diode characteristics derived from these compounds highlights their application in electronic and photonic technologies, offering pathways for innovative materials development (Zedan et al., 2020).

Biological Activity

Pyrrolo[2,3-b]pyridine scaffolds, closely related to 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, have been synthesized and characterized for their biological activities. These compounds have been found to exhibit significant anticancer activity, suggesting their potential as therapeutic agents in cancer treatment. Such studies underscore the versatility of pyrrolopyridine derivatives in medicinal chemistry and drug design, paving the way for new treatments based on these compounds (Sroor, 2019).

Safety And Hazards

The safety information for 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The 1H-pyrrolo[2,3-b]pyridine scaffold, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, represents a novel scaffold for the development of potent HNE inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . These results provided new applications of TNIK inhibitors and new prospects of TNIK as a drug target .

特性

IUPAC Name |

6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJCBOKUBKZCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=C(N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269818 | |

| Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1227269-04-6 | |

| Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)